![molecular formula C22H19NOS B4177534 12-(3-methyl-2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4177534.png)
12-(3-methyl-2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Overview
Description
12-(3-methyl-2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MT-45 and is classified as a synthetic opioid. The purpose of
Mechanism of Action
MT-45 acts on the opioid receptors in the brain and spinal cord, which are responsible for the regulation of pain perception. It binds to these receptors and activates them, leading to a decrease in the sensation of pain. MT-45 also has an effect on the release of neurotransmitters in the brain, which can lead to a feeling of euphoria.
Biochemical and Physiological Effects:
MT-45 has been found to have both analgesic and euphoric effects. It has also been found to have a low potential for abuse and dependence, which makes it a potential candidate for the development of new pain medications. However, more research is needed to fully understand the biochemical and physiological effects of MT-45.
Advantages and Limitations for Lab Experiments
One advantage of using MT-45 in lab experiments is its low potential for abuse and dependence, which makes it a safer alternative to other opioids. However, one limitation is that more research is needed to fully understand its effects on the body and its potential side effects.
Future Directions
There are several potential future directions for research on MT-45. One area of research could focus on the development of new pain medications that are based on the structure of MT-45. Another area of research could focus on the potential use of MT-45 as a treatment for opioid addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of MT-45 and its potential side effects.
Conclusion:
In conclusion, MT-45 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have analgesic and euphoric effects and a low potential for abuse and dependence. More research is needed to fully understand the biochemical and physiological effects of MT-45 and its potential applications in the development of new pain medications and treatments for opioid addiction.
Scientific Research Applications
MT-45 has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been found to have analgesic properties, which make it a potential candidate for the development of new pain medications. MT-45 has also been studied for its potential use as a treatment for opioid addiction.
properties
IUPAC Name |
12-(3-methylthiophen-2-yl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NOS/c1-13-11-12-25-22(13)21-19-15-6-3-2-5-14(15)9-10-17(19)23-16-7-4-8-18(24)20(16)21/h2-3,5-6,9-12,21,23H,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMOWYONSKPSAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(CCCC3=O)NC4=C2C5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-(3-methylthiophen-2-yl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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